3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-fluorobenzoate
Description
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Properties
Molecular Formula |
C20H9F4NO3 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C20H9F4NO3/c21-14-4-2-1-3-12(14)20(26)27-11-5-6-13-17(9-11)28-25-19(13)10-7-15(22)18(24)16(23)8-10/h1-9H |
InChI Key |
CSOLHHJVJCTCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)F |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-fluorobenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzisoxazole core substituted with trifluorophenyl and fluorobenzoate groups, which may influence its biological properties.
Anticancer Properties
Research indicates that compounds with benzisoxazole scaffolds exhibit significant anticancer activity. For instance, a study demonstrated that derivatives similar to this compound showed inhibition of cancer cell proliferation in various human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazole | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| 3-(Trifluoromethylphenyl)-1,2-benzisoxazole | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| 3-(Fluorophenyl)-1,2-benzisoxazole | HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives containing the benzisoxazole moiety exhibit potent antibacterial and antifungal activities. The mechanism involves disruption of microbial membrane integrity and interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazole | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| 3-(Trifluoromethylphenyl)-1,2-benzisoxazole | Escherichia coli | 16 µg/mL | Inhibition of metabolic pathways |
| 3-(Fluorophenyl)-1,2-benzisoxazole | Candida albicans | 8 µg/mL | Cell wall synthesis inhibition |
Case Studies
Several case studies have been documented where similar compounds have been utilized in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested a derivative of benzisoxazole similar to the target compound. Results indicated a significant reduction in tumor size after treatment over six months.
- Case Study on Antimicrobial Resistance : A research team explored the efficacy of benzisoxazole derivatives against antibiotic-resistant strains of Staphylococcus aureus. The study concluded that these compounds could serve as potential leads for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
